Boc-lys(boc)-gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

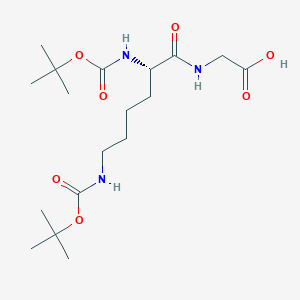

2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJOFHONSQXHOC-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Boc-Lys(Boc)-Gly-OH in Organic Solvents

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysyl-glycine, commonly abbreviated as Boc-Lys(Boc)-Gly-OH, is a pivotal building block in the field of peptide chemistry and drug development. Its unique structure, featuring two bulky, lipophilic Boc protecting groups on the lysine residue, presents distinct solubility challenges that must be thoroughly understood to ensure successful and reproducible outcomes in synthesis, purification, and biological assays. This guide provides an in-depth analysis of the solubility characteristics of this compound in organic solvents, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. We will explore the physicochemical properties that govern its solubility, present qualitative and quantitative data, and provide detailed protocols for solubility determination and effective dissolution.

Physicochemical Properties Influencing Solubility

The solubility of a peptide derivative like this compound is not a simple, single-value parameter but rather a complex interplay of its structural features and the properties of the solvent.

-

Molecular Structure and Polarity: this compound has a molecular weight of 403.47 g/mol [1]. The molecule possesses both polar and non-polar regions. The free carboxylic acid of the glycine residue and the amide backbone contribute to its polarity and potential for hydrogen bonding. However, the two tert-butoxycarbonyl (Boc) groups are bulky and non-polar, significantly increasing the molecule's overall hydrophobicity compared to its unprotected counterpart[2][3]. This dual nature is a key determinant of its solubility profile.

-

The Role of Boc Protecting Groups: The Boc groups on both the alpha-amino group of lysine and the epsilon-amino group of the lysine side-chain are critical for controlling reactivity during peptide synthesis[4]. However, they also sterically hinder the polar functionalities of the lysine backbone and dramatically increase the molecule's lipophilicity. This increased hydrophobicity generally favors solubility in less polar organic solvents[2][5]. The protection of peptide bonds at suitable intervals has been shown to be effective in improving the solubility of otherwise insoluble peptides in organic solvents[6][7].

-

Hydrogen Bonding Capability: The presence of amide protons, the carboxylic acid proton, and carbonyl oxygens allows this compound to act as both a hydrogen bond donor and acceptor. Solvents that can effectively participate in hydrogen bonding are more likely to be good solvents for this molecule[7].

Solubility Profile in Common Organic Solvents: A Qualitative and Quantitative Overview

While precise, quantitative solubility data (in mg/mL or molarity) for this compound is not extensively published across a wide range of solvents, we can infer its likely behavior from its structural analogues and general principles of peptide solubility. The following table summarizes the expected solubility based on available data for similar compounds and empirical observations in a laboratory setting.

| Solvent | Abbreviation | Polarity Index | Expected Solubility | Rationale & Causality |

| Dimethylformamide | DMF | 6.4 | High | A polar aprotic solvent, DMF is an excellent hydrogen bond acceptor and can effectively solvate the peptide backbone. It is a standard solvent for solid-phase peptide synthesis (SPPS) due to its high solubilizing power for protected amino acids and peptides[8][9]. |

| Dimethyl Sulfoxide | DMSO | 7.2 | High | Another highly polar aprotic solvent, DMSO is a powerful solvent for a wide range of organic molecules, including many protected peptides[2][8][10]. Its ability to disrupt intermolecular hydrogen bonds makes it effective for dissolving peptides that may aggregate[2]. |

| N-Methyl-2-pyrrolidone | NMP | 6.5 | High | Similar to DMF, NMP is a polar aprotic solvent widely used in SPPS for its excellent solubilizing properties for protected peptides[9][11]. |

| Dichloromethane | DCM | 3.1 | Moderate to High | A chlorinated solvent of moderate polarity, DCM is often used in peptide synthesis. The lipophilic character of the Boc groups enhances solubility in DCM[9]. |

| Tetrahydrofuran | THF | 4.0 | Moderate | A less polar ether-based solvent, THF can dissolve this compound, but its capacity may be lower than more polar aprotic solvents like DMF or DMSO. |

| Methanol | MeOH | 5.1 | Moderate | A polar protic solvent, methanol can engage in hydrogen bonding with the solute. Solubility is generally good, though the non-polar Boc groups may limit very high concentrations[12]. |

| Acetonitrile | ACN | 5.8 | Moderate to Low | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, which may result in lower solubility for some peptides[5]. |

| Ethyl Acetate | EtOAc | 4.4 | Moderate | This compound is reported to be soluble in ethyl acetate[12]. This is consistent with the molecule's significant non-polar character conferred by the Boc groups. |

| Chloroform | CHCl₃ | 4.1 | High | Similar to DCM, chloroform is a good solvent for many protected amino acids and peptides. Solubility is expected to be high[12][13]. |

Note: These are general guidelines. The actual solubility can be affected by the purity of the compound, water content of the solvent, and temperature.

Key Factors Influencing and Modulating Solubility

Achieving successful dissolution of this compound often requires more than just selecting the right solvent. Several factors can be manipulated to enhance solubility.

-

Temperature: For most compounds, solubility increases with temperature. Gentle warming (to <40°C) can significantly improve the rate of dissolution and the amount of solute that can be dissolved[14]. However, caution must be exercised to avoid potential degradation of the peptide derivative, especially over extended periods.

-

Sonication: If a peptide appears to be insoluble, sonication can be a valuable tool. The high-frequency sound waves help to break up aggregates and increase the surface area of the solid, facilitating its interaction with the solvent[14]. If the solution remains cloudy or contains particulates after sonication, the compound is likely suspended rather than fully dissolved.

-

Solvent Mixtures: In cases where a single solvent is not optimal, a mixture of solvents can be employed. For instance, for a hydrophobic peptide, dissolving it first in a small amount of a strong organic solvent like DMSO or DMF and then diluting it with another less polar solvent can be an effective strategy[2][5][15]. The order of mixing can sometimes influence the final solubility[8].

Experimental Protocol for Solubility Determination

To establish a reliable and quantitative solubility value in a specific solvent, a systematic experimental approach is necessary. The following protocol provides a robust method for determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Microcentrifuge

-

Calibrated pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV at 214 nm)

Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMF or DMSO) to create a stock solution of known concentration.

-

Prepare a series of dilutions from this stock solution to generate a calibration curve for HPLC analysis.

-

-

Saturation Protocol:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. An excess is crucial to ensure saturation is reached.

-

Equilibrate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

-

-

Sample Clarification:

-

After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle.

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved material.

-

-

Analysis:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate to find the concentration in the original supernatant, taking into account the dilution factor. This value represents the saturation solubility.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the saturation solubility of a peptide derivative.

Practical Recommendations for Laboratory Use

-

For Solid-Phase Peptide Synthesis (SPPS): In Fmoc-based SPPS, Boc-Lys(Boc)-OH is a commonly used building block.[10] When using this compound, DMF or NMP are the recommended solvents for coupling reactions. Ensure complete dissolution before adding the solution to the synthesis resin to avoid incomplete coupling and truncated sequences. A concentration of 0.3-0.5 M is typically achievable and sufficient for most coupling protocols.

-

For Analytical Sample Preparation: For techniques like HPLC, LC-MS, or NMR, initial dissolution in a strong solvent like DMSO or DMF is advisable. For NMR, deuterated versions of these solvents (DMSO-d6, DMF-d7) should be used. Once dissolved, the solution can be diluted with other solvents as required by the analytical method.

-

Troubleshooting Insolubility:

-

Start with a small amount: Always test the solubility on a small, non-critical portion of your material first[5][15].

-

Apply energy: Use a vortex mixer first, followed by sonication and gentle warming if necessary[14].

-

Use co-solvents: If solubility is poor in the desired final solvent, dissolve the compound in a minimal amount of DMSO or DMF first, then slowly add the desired solvent while vortexing[5][15]. Be mindful that adding an anti-solvent can cause the compound to precipitate if the final solvent mixture does not support its solubility.

-

Conclusion

The solubility of this compound in organic solvents is governed by its unique amphipathic character, with the bulky, non-polar Boc groups playing a dominant role. While it exhibits good to excellent solubility in polar aprotic solvents like DMF, DMSO, and NMP, its behavior in other solvents can be more limited. A systematic, empirical approach to solubility determination is crucial for establishing robust and reproducible experimental conditions. By understanding the underlying physicochemical principles and employing the practical strategies outlined in this guide, researchers can effectively manage the challenges associated with the handling of this important peptide building block, ensuring the integrity and success of their scientific endeavors.

References

-

GenScript. (2020). Peptide Solubility Guidelines. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

-

Bio Basic Inc. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

-

Peptide Information. (2023). Peptide Solubility. Retrieved from [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]

-

PubMed. (1984). Prediction and improvement of protected peptide solubility in organic solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved from [Link]

-

RayBiotech, Inc. (n.d.). Boc-Lys-OH. Retrieved from [Link]

-

Semantic Scholar. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]

-

ChemBK. (2024). H-Lys(Boc)-OH. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Fmoc-Lys(Boc)-Gly-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Summary for CID 2724628. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Lys(Boc)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protein Design: From the Aspect of Water Solubility and Stability. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. bachem.com [bachem.com]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. jpt.com [jpt.com]

- 6. Prediction and improvement of protected peptide solubility in organic solvents. | Semantic Scholar [semanticscholar.org]

- 7. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 13. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 14. peptidesciences.com [peptidesciences.com]

- 15. genscript.com [genscript.com]

An In-depth Technical Guide to Boc-Lys(Boc)-Gly-OH (CAS 120893-72-3) for Advanced Research Applications

Introduction

In the landscape of peptide chemistry and drug development, the precise assembly of amino acid building blocks is fundamental to the synthesis of complex and biologically active molecules. Boc-Lys(Boc)-Gly-OH, a dipeptide derivative with the CAS number 120893-72-3, serves as a critical component in the construction of sophisticated peptide structures. The strategic placement of tert-butyloxycarbonyl (Boc) protecting groups on both the α- and ε-amino functions of the lysine residue provides a stable yet readily cleavable entity for solution-phase and solid-phase peptide synthesis. This guide offers a comprehensive overview of the properties, synthesis, handling, and diverse applications of this versatile dipeptide, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white solid, whose chemical identity is Nα,Nε-Bis(tert-butyloxycarbonyl)-L-lysyl-glycine. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and handling.

| Property | Value | References |

| CAS Number | 120893-72-3 | [1][2] |

| Molecular Formula | C₁₈H₃₃N₃O₇ | [2][3] |

| Molecular Weight | 403.48 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 119 - 127 °C | [2] |

| Optical Rotation | [α]²²/D = -12 ± 1° (c=1 in MeOH) | [2] |

| Predicted Boiling Point | 640.6 ± 55.0 °C | [3] |

| Predicted Density | 1.148 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.41 ± 0.10 | [3] |

| Storage Temperature | 2-8 °C (refrigerated) | [1][2] |

Note: Predicted values are based on computational models and should be considered as estimates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of a fully protected lysine derivative, Boc-Lys(Boc)-OH, with a glycine derivative where the amino group is free and the carboxyl group is protected, followed by the deprotection of the glycine's carboxyl group. A more direct approach involves coupling Boc-Lys(Boc)-OH with unprotected glycine under controlled conditions.

Conceptual Workflow for Solution-Phase Synthesis

Caption: Conceptual workflow for the solution-phase synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

-

Preparation of Reactants:

-

Dissolve Boc-Lys(Boc)-OH (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous polar aprotic solvent like acetonitrile or DMF.

-

In a separate flask, dissolve glycine (1.2 equivalents) in a suitable solvent system, which may include an aqueous basic solution to facilitate dissolution and reaction.

-

-

Activation and Coupling:

-

To the solution of Boc-Lys(Boc)-OH and HATU, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) and stir for 5-10 minutes at room temperature to form the active ester.

-

Slowly add the activated Boc-Lys(Boc)-OH solution to the glycine solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., 50-60°C) for several hours (e.g., 5 hours), monitoring the reaction progress by TLC or LC-MS.[[“]]

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an organic solvent was used, concentrate the mixture under reduced pressure.

-

Adjust the pH of the aqueous solution to acidic (pH 2-3) with a dilute acid (e.g., HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system or by column chromatography.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.

-

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[1]

-

Avoid Inhalation: Avoid inhaling vapor or mist. Work in a well-ventilated area or use a fume hood.[1]

-

Ignition Sources: Keep away from sources of ignition as fine dust can be flammable. No smoking in the handling area.[1]

-

Electrostatic Charge: Take measures to prevent the buildup of electrostatic charge.[1]

First Aid Measures

-

Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[1]

-

Skin Contact: Immediately wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1]

-

Ingestion: Wash out the mouth with water and seek medical attention.[1]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Hygroscopicity: Protect from moisture. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[1]

-

Incompatible Materials: No specific data is available, but it is prudent to avoid strong oxidizing agents and strong acids or bases that could cleave the Boc groups.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and nitrogen oxides may form.[1]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research. Its primary application lies in peptide synthesis, but its utility extends to bioconjugation and the development of drug delivery systems.

Peptide Synthesis

The dipeptide is primarily used in the synthesis of longer peptide chains. The Boc groups on the lysine residue provide temporary protection of the amino groups, which can be removed under acidic conditions to allow for further chain elongation.

While the Fmoc/tBu strategy is more common in modern SPPS, the Boc/Bzl strategy remains advantageous for certain sequences, particularly hydrophobic peptides.[5] this compound can be incorporated into a peptide sequence using Boc-SPPS.

Caption: General workflow for incorporating this compound in Boc-SPPS.

This protocol outlines the general steps for coupling this compound to a resin-bound peptide with a free amino group.

-

Resin Preparation:

-

Swell the resin-bound peptide in dichloromethane (DCM).

-

If the N-terminal amino group is Boc-protected, perform a deprotection step by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[6] This is followed by washing with DCM and a neutralization step with a base like DIPEA in DCM.[6]

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU or HATU (2-4 equivalents) in a suitable solvent like DMF or DCM.[6]

-

Add a non-nucleophilic base like DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for a few minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the prepared resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

-

Next Cycle:

-

The resin is now ready for the deprotection of the N-terminal Boc group of the newly added lysine residue to continue the peptide chain elongation.

-

Bioconjugation and Drug Delivery

The lysine residue within the dipeptide offers a site for bioconjugation after the removal of the ε-Boc protecting group. The exposed primary amine can be functionalized with various molecules.

-

Drug Conjugation: The free amino group of the lysine side chain can be used to attach cytotoxic drugs, forming peptide-drug conjugates for targeted cancer therapy.[7]

-

PEGylation: Polyethylene glycol (PEG) chains can be attached to the lysine side chain to improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity.[7]

-

Labeling: Fluorescent dyes or other reporter molecules can be conjugated to the lysine residue for use in diagnostic assays or to track the peptide's distribution in biological systems.[7]

-

Drug Delivery Systems: The dipeptide can be incorporated into larger constructs, such as dendrimers or polymers, which can act as carriers for drugs or imaging agents.

The use of this compound in these applications allows for the strategic introduction of a reactive handle for conjugation at a specific point in the peptide sequence.

Analytical Characterization

The purity and identity of peptides containing the this compound unit are typically assessed using a combination of chromatographic and spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the dipeptide and peptides synthesized from it. A C18 column is commonly used with a gradient of acetonitrile in water, often with an ion-pairing agent like TFA.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the dipeptide and to verify the sequence of peptides containing this unit.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the chemical structure of this compound.

Conclusion

This compound (CAS 120893-72-3) is a highly valuable and versatile dipeptide building block for chemical and pharmaceutical research. Its well-defined structure, with orthogonal protecting groups, allows for its strategic incorporation into a wide range of molecules, particularly peptides. A thorough understanding of its physicochemical properties, synthesis, and handling procedures is essential for its successful application. As research in peptide-based therapeutics, bioconjugation, and drug delivery continues to advance, the utility of specialized building blocks like this compound will undoubtedly continue to grow, enabling the creation of novel and complex molecules with tailored biological functions.

References

-

Semantic Scholar. Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Boc-Lys(Boc)-Gly-OH in Therapeutic Peptide Synthesis

Abstract

The synthesis of therapeutic peptides is a cornerstone of modern drug development, demanding precision, efficiency, and high purity. Dipeptide building blocks represent a significant advancement in solid-phase peptide synthesis (SPPS), offering accelerated chain elongation and reduced risks of side reactions. This guide provides an in-depth technical overview of Boc-Lys(Boc)-Gly-OH, a strategically important dipeptide for Boc-based SPPS. We will explore the underlying principles of its application, from incorporating the Lys-Gly motif into linear peptides to leveraging the lysine residue for post-synthesis modifications, a critical step in developing peptide-drug conjugates, PEGylated peptides, and other complex therapeutic constructs. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, expert insights, and the causal reasoning behind key experimental choices, ensuring the successful and efficient synthesis of advanced therapeutic peptides.

Introduction: The Strategic Value of Dipeptide Building Blocks

Solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process after each reaction cycle.[1] The choice of chemical strategy—primarily the Nα-protecting group—is fundamental to the entire process. While the base-labile Fmoc group is widely used, the acid-labile tert-butyloxycarbonyl (Boc) group remains a powerful and often preferred strategy, particularly for complex or hydrophobic sequences.[2][3]

1.1 The Challenge: Optimizing Efficiency and Purity in SPPS

The stepwise addition of single amino acids, while effective, can be time-consuming and introduces potential risks at each cycle, including incomplete coupling or racemization. For certain problematic sequences, these issues can lead to difficult-to-remove impurities, lowering the overall yield and purity of the final therapeutic agent.

1.2 The Solution: this compound as a Strategic Asset

This compound is a dipeptide building block wherein the Nα-amino group of lysine is protected by an acid-labile Boc group, and the ε-amino group of the lysine side chain is also protected by a Boc group. This dipeptide offers several distinct advantages:

-

Accelerated Synthesis: It allows for the incorporation of two amino acid residues in a single coupling step, effectively halving the number of cycles required for that portion of the sequence.

-

Enhanced Purity: By pre-forming the Lys-Gly peptide bond, it bypasses potential side reactions or coupling difficulties associated with adding glycine individually (e.g., steric hindrance in subsequent couplings).

-

A Site for Bioconjugation: The lysine side chain is a critical site for post-synthesis modifications.[4] Once the Nε-Boc group is removed during final cleavage, the exposed primary amine serves as a versatile handle for attaching payloads, linkers, or polymers like polyethylene glycol (PEG) to improve the peptide's therapeutic profile.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of the reagent.

| Property | Value |

| CAS Number | 120893-72-3 |

| Molecular Formula | C18H33N3O7 |

| Molecular Weight | 403.48 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| Storage | Store at 2-8°C, desiccated. |

Data sourced from Santa Cruz Biotechnology.[5]

Core Principles: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

The use of this compound is situated within the context of Boc/Bzl SPPS. This strategy is defined by its use of orthogonal protecting groups—groups that are removed under different chemical conditions.[6]

-

Temporary Nα-Protection: The Boc group is used to protect the N-terminus of the growing peptide chain. It is removed at the beginning of each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[7]

-

Permanent Side-Chain Protection: Benzyl-based (Bzl) or other acid-labile groups (like the Nε-Boc on lysine) protect the reactive side chains of amino acids. These groups are stable to the repetitive TFA treatments but are cleaved simultaneously with the peptide from the resin using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[3]

The diagram below illustrates the fundamental cycle of Boc-based SPPS.

Caption: General workflow of the Boc-SPPS cycle.

Application Protocol 1: Incorporation into a Linear Peptide

This protocol details the standard procedure for incorporating the this compound dipeptide into a growing peptide chain on a solid support.

4.1 Objective & Rationale

To efficiently synthesize a linear peptide containing the Lys-Gly motif. The use of the dipeptide building block is intended to save time and potentially improve coupling efficiency compared to a stepwise approach.

4.2 Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Merrifield Resin (or PAM Resin) | 100-200 mesh, 0.5-1.0 mmol/g | Major Lab Supplier |

| This compound | Synthesis Grade | Santa Cruz Biotechnology[5] |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Lab Supplier |

| Dichloromethane (DCM) | ACS Grade | Major Lab Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Major Lab Supplier |

| Diisopropylethylamine (DIEA) | Synthesis Grade | Major Lab Supplier |

| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Major Lab Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Major Lab Supplier |

| Anhydrous Hydrogen Fluoride (HF) | 99.9% Purity | Specialized Gas Supplier |

| Anisole (Scavenger) | Reagent Grade | Major Lab Supplier |

4.3 Step-by-Step Protocol

This protocol assumes the synthesis has already begun and the N-terminus of the resin-bound peptide is deprotected and ready for coupling.

-

Resin Preparation:

-

Ensure the peptide-resin (e.g., H-Ala-Merrifield Resin) has undergone its final wash steps after the previous deprotection and neutralization cycles and is solvated in DMF.

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 eq.) in a minimal volume of DMF.

-

Add DCC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at 0°C.

-

Causality: HOBt is added to the carbodiimide activator (DCC) to form an active ester. This strategy minimizes the risk of racemization and suppresses the formation of N-acylurea, a common side product of DCC couplings.[8]

-

-

Coupling Reaction:

-

Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the activated this compound solution to the reaction vessel containing the peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

-

Continuation of Synthesis:

-

The peptide-resin is now ready for the next cycle, beginning with the Nα-Boc deprotection of the newly added lysine residue.

-

4.4 Cleavage and Final Deprotection (HF Cleavage)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Preparation: Dry the final peptide-resin thoroughly under high vacuum. Place the resin in the HF-resistant reaction vessel of the cleavage apparatus. Add a scavenger, such as anisole (1 mL per gram of resin), to trap reactive carbocations generated during deprotection.[6]

-

Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Wash the pellet repeatedly with cold ether to remove scavengers and organic-soluble impurities.

-

Drying: Dry the crude peptide pellet under vacuum.

4.5 Purification and Analysis

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water.[8]

-

Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Application Protocol 2: Post-Synthesis Conjugation

While this compound is not suitable for on-resin side-chain modification due to the identical nature of the Nα and Nε protecting groups, it is an excellent building block for creating peptides intended for post-synthesis conjugation. The lysine ε-amino group becomes a specific attachment point after final cleavage.

5.1 Objective & Rationale

To synthesize a peptide and subsequently conjugate a payload (e.g., a small molecule drug, a fluorescent tag, or PEG) to the lysine side chain. This is a common strategy to enhance the therapeutic properties of peptides, such as increasing half-life (PEGylation) or creating targeted drug delivery systems.[9][10]

5.2 Principle

The workflow involves two main stages: first, the synthesis and purification of the peptide containing the deprotected Lys-Gly motif, as described in Protocol 1. Second, a solution-phase chemical reaction is performed to covalently link the desired molecule to the highly nucleophilic ε-amino group of the lysine residue.

Caption: Workflow for post-synthesis peptide conjugation.

5.3 Step-by-Step Protocol (Conjugation Stage)

This protocol describes a general conjugation using an N-hydroxysuccinimide (NHS) ester-activated payload, a common and efficient method for labeling primary amines.

-

Peptide Preparation:

-

Dissolve the purified, lyophilized peptide (from Protocol 1) in a suitable reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.0-8.5). The peptide concentration should typically be in the 1-5 mg/mL range.

-

Causality: A slightly basic pH is required to ensure that the target ε-amino group of lysine is deprotonated and thus sufficiently nucleophilic to attack the NHS ester.

-

-

Payload Preparation:

-

Dissolve the NHS ester-activated payload (e.g., Biotin-NHS, PEG-NHS) in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.

-

-

Conjugation Reaction:

-

Add the payload stock solution to the stirring peptide solution. A 5- to 10-fold molar excess of the payload is typically used to drive the reaction to completion.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

(Optional) Quench any remaining reactive NHS ester by adding a primary amine-containing buffer, such as Tris or glycine, for 30 minutes.

-

-

Purification and Characterization:

-

Purify the resulting peptide conjugate from excess payload and unreacted peptide using RP-HPLC.

-

Confirm the successful conjugation and determine the final purity via mass spectrometry (which will show a mass shift corresponding to the added payload) and analytical HPLC.

-

Troubleshooting and Expert Insights

| Problem | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation/coupling time. 2. Steric hindrance from the growing peptide chain. | 1. Extend coupling time or perform a second coupling. 2. Use a more potent activator cocktail (e.g., HBTU/DIEA). Ensure proper resin swelling. |

| Peptide Truncation | Incomplete deprotection of the Nα-Boc group in a previous cycle. | Ensure TFA solution is fresh and deprotection time is adequate (typically 20-30 min).[7] |

| Side-Chain Modification during Cleavage | Reactive carbocations (e.g., from Boc group) alkylating sensitive residues (Trp, Tyr). | Always use appropriate scavengers in the HF cleavage cocktail. Anisole is common; for Trp-containing peptides, add thioanisole or ethanedithiol.[6] |

| Low Yield of Conjugated Product | 1. Hydrolysis of the NHS ester. 2. Incorrect reaction pH. | 1. Prepare payload stock solution immediately before use. 2. Verify the pH of the reaction buffer is between 8.0 and 8.5 for optimal amine reactivity. |

Conclusion

This compound is a highly valuable dipeptide building block for the synthesis of therapeutic peptides via Boc-SPPS. Its use streamlines the incorporation of the common Lys-Gly motif, enhancing efficiency and simplifying the synthesis process. Critically, it provides a latent ε-amino group on the lysine side chain, which, after final deprotection, serves as a robust and specific site for post-synthesis modifications. This enables the construction of sophisticated peptide therapeutics with improved pharmacological properties. The protocols and principles outlined in this guide provide a comprehensive framework for leveraging this reagent to its full potential in research and drug development.

References

-

Santos, S., et al. (2012). Biomedical applications of dipeptides and tripeptides. Biopolymers, 98(4), 288-93. [Link]

-

Frolov, A., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(10), 1395-1405. [Link]

-

ResearchGate. Biomedical applications of dipeptides and tripeptides | Request PDF.[Link]

-

ResearchGate. Synthesis and application of dipeptides; Current status and perspectives.[Link]

-

Pharmaffiliates. (2026). Exploring the Potential of Dipeptides in Pharmaceutical Research.[Link]

-

Royal Society of Chemistry. Electronic Supplementary Information.[Link]

-

Aapptec Peptides. Boc-Lys(Boc)-OH [2483-46-7].[Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

-

RSC Publishing. (2025). Evolution of branched peptides as novel biomaterials.[Link]

-

Iris Biotech. (2025). The 4 Most Promising Therapeutic Applications for Peptide Drug Development.[Link]

-

PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

Sources

- 1. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-Lys(Boc)-Gly-OH

Abstract

This document provides a comprehensive guide and detailed protocols for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides containing the N-α-Boc-L-lysine(N-ε-Boc)-glycine-OH (Boc-Lys(Boc)-Gly-OH) moiety. The presence of multiple bulky and non-polar tert-butyloxycarbonyl (Boc) protecting groups imparts significant hydrophobicity to the peptide, presenting unique challenges in solubility, chromatographic retention, and peak resolution. This application note elucidates the causal factors behind these challenges and offers a systematic approach to method development, from analytical scouting to preparative scale-up. We will explore critical parameters including column chemistry, mobile phase composition, gradient optimization, and temperature control to achieve high-purity isolation of the target dipeptide.

The Challenge: Understanding the Impact of Dual Boc Protection

The dipeptide this compound is a common building block in peptide synthesis. However, its purification is far from trivial. The primary challenge stems from its significantly increased hydrophobicity, a direct consequence of the two bulky, non-polar Boc groups protecting the N-terminus and the lysine side chain.[1] This elevated hydrophobicity can lead to several chromatographic issues:

-

Poor Solubility: The peptide may be difficult to dissolve in the highly aqueous mobile phases typically used at the start of an RP-HPLC gradient, potentially causing precipitation on the column.[1][2]

-

Strong Retention: The molecule will bind very strongly to hydrophobic stationary phases like C18, requiring high concentrations of organic solvent for elution.[1]

-

Peak Broadening: Strong hydrophobic interactions can result in slow desorption kinetics from the stationary phase, leading to broad, poorly resolved peaks and reduced purity of collected fractions.[1]

-

Aggregation: Hydrophobic peptides have a tendency to aggregate, which can further complicate separation and lead to low recovery.[3]

Addressing these challenges requires a rational and systematic approach to HPLC method development, focusing on enhancing solubility and modulating retention to achieve optimal separation.

Principles of Method Development for Hydrophobic Peptides

Reversed-phase HPLC is the standard for peptide purification, separating molecules based on their hydrophobicity.[4] A C18 column is the most common choice, offering high hydrophobic retention suitable for a wide range of peptides.[5][6] The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an ion-pairing agent added to both.

The Critical Role of the Mobile Phase

Organic Modifier (Solvent B): Acetonitrile (ACN) is the most widely used organic modifier for peptide separations due to its low viscosity and UV transparency.[5][7] However, for exceptionally hydrophobic peptides like this compound, stronger, more lipophilic alcohols such as n-propanol or isopropanol can be highly effective.[2][8] These solvents can disrupt peptide aggregation and improve solubility, leading to sharper peaks and better recovery. Often, a blend of ACN with one of these alcohols is used to harness the benefits of both.[2]

Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the gold standard for peptide RP-HPLC.[3][7] It serves two crucial functions:

-

pH Control: It maintains a low pH (~2), ensuring that the C-terminal carboxylic acid of the dipeptide is protonated and uncharged, leading to more consistent retention behavior.

-

Ion Pairing: TFA forms a neutral ion pair with any positively charged residues (not present in this specific dipeptide but relevant for larger peptides), which enhances hydrophobicity and retention.[3] It also effectively masks interactions with residual silanol groups on the silica-based column packing, significantly improving peak shape.[3]

Optimizing Temperature

Elevating the column temperature (e.g., to 40-60°C) is a powerful tool for improving the separation of hydrophobic peptides.[3][8] Higher temperatures increase peptide solubility in the mobile phase, reduce mobile phase viscosity (which lowers system backpressure), and improve mass transfer kinetics between the mobile and stationary phases.[3][8] The collective result is often sharper peaks, better resolution, and higher recovery.

Experimental Protocols

Sample Preparation: The First Step to Success

The low aqueous solubility of this compound makes sample preparation a critical step. Direct dissolution in the initial, highly aqueous mobile phase will likely fail.

Protocol for Solubilization:

-

Attempt to dissolve the lyophilized crude peptide in a minimal volume of a strong organic solvent. Recommended starting solvents are Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10][11]

-

If DMSO or DMF are not suitable, try 100% Acetonitrile or a mixture of Acetonitrile and n-propanol (e.g., 1:1 v/v).[2]

-

Once the peptide is dissolved, it can be injected directly. Alternatively, for large volume injections in preparative chromatography, it can be slowly diluted with the initial mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA), observing carefully for any signs of precipitation.[2][8] If precipitation occurs, the sample must be injected in the strong solvent.

Protocol 1: Analytical Method Development

The goal of the analytical method is to achieve baseline separation of the target peptide from its impurities to accurately assess purity and guide preparative method development.

Table 1: Analytical HPLC Conditions

| Parameter | Scouting Gradient | Optimized Focused Gradient |

|---|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent[12] | Agilent 1260 Infinity II or equivalent[12] |

| Column | C18, 3.5-5 µm, 4.6 x 150 mm, 130Å[12] | C18, 3.5-5 µm, 4.6 x 150 mm, 130Å[12] |

| Mobile Phase A | 0.1% TFA in HPLC-Grade Water[13] | 0.1% TFA in HPLC-Grade Water[13] |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN)[13] | 0.1% TFA in Acetonitrile (ACN)[13] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 45°C[2] | 45°C[2] |

| Gradient | 5% to 95% B over 20 minutes[12] | 45% to 65% B over 20 minutes* |

| Detection | UV at 214 nm and 220 nm[12][13] | UV at 214 nm and 220 nm[12][13] |

| Injection Vol. | 10 µL (of 1 mg/mL solution) | 10 µL (of 1 mg/mL solution) |

*Gradient percentages are illustrative. Adjust based on the retention time from the scouting run.

Methodology:

-

System Equilibration: Equilibrate the column with 5% Solvent B for at least 10 column volumes.

-

Scouting Run: Inject the prepared sample and run the broad "Scouting Gradient." Determine the retention time (t_R) and the percentage of Solvent B at which the main peak elutes.

-

Optimization: Based on the scouting run, design a shallow, "Focused Gradient." The gradient should start ~5-10% below the elution percentage and end ~5-10% above it, run over a longer period (e.g., 20-30 minutes) to maximize resolution.[9][10]

-

Blank Injection: After the analytical run, inject a blank (sample solvent) and run the same gradient to check for carryover or "ghost peaks," which can be an issue with hydrophobic compounds.[2]

Protocol 2: Preparative Purification

The goal of preparative HPLC is to isolate the target peptide with the highest possible purity and recovery. This involves scaling up the optimized analytical method.

Table 2: Preparative HPLC Conditions

| Parameter | Recommended Setting |

|---|---|

| Column | C18, 5-10 µm, 21.2 x 250 mm (or larger) |

| Mobile Phase A | 0.1% TFA in HPLC-Grade Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | ~18-20 mL/min (for 21.2 mm ID column) |

| Column Temp. | 45°C |

| Sample Load | 50-200 mg (dissolved in minimal strong solvent) |

| Gradient | Scale the optimized analytical gradient (e.g., 45-65% B over 30 min) |

| Detection | UV at 220 nm |

| Fraction Collection | Collect fractions across the main peak elution profile |

Methodology:

-

Sample Loading: Dissolve the crude peptide (~50-200 mg) in a minimal volume of DMSO or the strongest appropriate solvent. Inject the entire volume onto the equilibrated preparative column.[10][14]

-

Gradient Elution: Run the scaled-up, focused gradient.

-

Fraction Collection: Begin collecting fractions just before the main peak begins to elute and continue until the peak has fully returned to baseline.

-

Purity Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to determine its purity.

-

Post-Purification: Combine the fractions that meet the desired purity specification. Remove the acetonitrile using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final purified peptide as a white, fluffy powder.[14][15]

Visualization of Workflow & Logic

Method Development Workflow

The following diagram outlines the logical flow for developing a robust purification method for this compound.

Caption: Workflow for HPLC method development and purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common HPLC issues encountered with hydrophobic peptides.

Caption: Decision tree for troubleshooting common HPLC problems.

Troubleshooting Guide

Table 3: Common Problems and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

|---|---|---|

| Broad, Tailing, or Split Peaks | - Strong hydrophobic interactions with the stationary phase. - Peptide aggregation on the column. - Poor sample solubility in the mobile phase.[1][3] | - Increase column temperature to 45-60°C to improve kinetics and solubility.[3][8] - Consider adding a stronger organic solvent like isopropanol or n-propanol to Mobile Phase B.[2] - Ensure the sample is fully dissolved in the injection solvent. |

| No Elution or Extremely Late Elution | - The peptide is too hydrophobic for the current method conditions.[3] | - Switch to a less retentive stationary phase (e.g., C8 or C4 column).[3] - Increase the final percentage of the organic modifier in the gradient. - Replace acetonitrile with a stronger eluting solvent like n-propanol.[2] |

| Low Recovery or "Ghost" Peaks in Subsequent Runs | - Irreversible adsorption of the peptide to the column. - Carryover from a previous injection due to aggregation or strong binding.[2][3] | - Always perform a blank gradient run after a sample injection to check for "memory effects".[2] - Implement a high-organic wash (e.g., 95-100% ACN or an ACN/IPA mixture) at the end of each gradient. - Ensure the sample is fully solubilized before injection. |

| High System Backpressure | - Peptide precipitation at the column inlet. - High viscosity of the mobile phase (especially if using propanol at low temps). | - Filter the sample solution before injection. - Confirm sample solubility in the initial mobile phase conditions. - Increase the column temperature to reduce mobile phase viscosity.[3] |

References

- Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4. Benchchem.

- Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. Benchchem.

- Designing Purification Methods for Hydrophobic Peptides. Nest Group Application Note #9802.

- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Application Note.

- Peptide Isolation – Method Development Considerations. Waters Corporation.

- Peptide Isolation – Method Development Considerations (Link 2). Waters Corporation.

- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.

- Peptide Separations | Reversed-Phase HPLC Columns. Agilent.

- Peptide Separations on a Stable, Aqueous Compatible C18 Column. Sigma-Aldrich.

- A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. Benchchem.

- Development of Narrow-Bore C18 Column for Fast Separation of Peptides and Proteins in High-Performance Liquid Chromatography. MDPI.

- Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage.

- A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. Benchchem.

- How to improve peptide purification by altering the mobile phase pH. Biotage.

- Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters Corporation.

- Improving peptide purification via flash column chromatography by modulating mobile phase pH. Morressier.

- HPLC Analysis and Purification of Peptides. PubMed Central.

- How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage.

- Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-PEG Linkers. Benchchem.

- Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry Supporting Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nestgrp.com [nestgrp.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. waters.com [waters.com]

- 9. waters.com [waters.com]

- 10. biotage.com [biotage.com]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

Application Notes and Protocols for the Efficient Activation of Boc-Lys(Boc)-Gly-OH with HATU and HBTU Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides an in-depth analysis and detailed protocols for the activation of the dipeptide building block, Boc-Lys(Boc)-Gly-OH, using the highly efficient uronium-based coupling reagents HATU and HBTU. This document is designed to serve as a practical resource for researchers in peptide synthesis and drug development, offering insights into the mechanistic nuances, comparative performance, and best practices for achieving high-yield, high-purity peptide couplings.

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of the amide bond is the fundamental reaction in peptide synthesis.[1] This process involves the activation of a carboxylic acid group of one amino acid or peptide fragment, rendering it susceptible to nucleophilic attack by the amino group of another.[1][2] The choice of coupling reagent is a critical determinant of the success of this reaction, directly impacting yield, purity, and the preservation of stereochemical integrity.[3]

Uronium/aminium salt-based reagents, such as HATU and HBTU, have become indispensable tools in modern peptide synthesis due to their high coupling efficiency, rapid reaction kinetics, and ability to minimize unwanted side reactions.[1] This guide focuses on the practical application of these reagents for the activation of this compound, a common dipeptide fragment used in the synthesis of more complex peptide structures. Understanding the nuances of its activation is key to its successful incorporation into a growing peptide chain.

Mechanism of Action: A Tale of Two Reagents

While both HATU and HBTU are highly effective, their mechanisms of action and resulting efficiencies differ slightly, primarily due to the nature of the active ester intermediate they form.[4] This process is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[5]

The Activation Cascade

The activation process for both reagents follows a two-stage cascade:

-

Initial Activation: The process begins with the deprotonation of the carboxylic acid of this compound by a base, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the uronium salt (HATU or HBTU).[5]

-

Formation of the Active Ester: This initial step leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.[5] Subsequently, the displaced triazole anion (HOAt for HATU, HOBt for HBTU) rapidly attacks the isouronium salt.[5][6] This results in the formation of the key intermediate: an OAt-active ester in the case of HATU, and an OBt-active ester for HBTU.[4][6][7]

The HATU Advantage

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety.[4] The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resultant OAt-ester more reactive and susceptible to nucleophilic attack by an amine.[4] This enhanced reactivity translates to faster and more complete coupling reactions, with a lower risk of epimerization.[4][8]

HBTU in Practice

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in contrast, incorporates a standard benzotriazole (HOBt) moiety.[4] The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[4] While still highly effective for many applications, this can lead to slower reaction times and a slightly higher propensity for side reactions, especially in sterically hindered couplings.[3][4]

Visualizing the Mechanisms

Caption: Activation of this compound with HATU.

Caption: Activation of this compound with HBTU.

Comparative Analysis: HATU vs. HBTU

The choice between HATU and HBTU often depends on the specific requirements of the synthesis, such as the complexity of the peptide sequence and the desired reaction speed.

| Parameter | HATU | HBTU | Rationale & References |

| Coupling Efficiency | High to Very High | Good to High | The OAt-ester formed by HATU is more reactive, leading to more complete reactions.[4][9] |

| Reaction Speed | Faster | Slower | Enhanced reactivity of the OAt-ester accelerates the coupling step.[4] |

| Risk of Racemization | Lower | Higher | Faster coupling kinetics reduce the time the activated amino acid is susceptible to epimerization.[4][10] |

| Cost | Generally Higher | Generally Lower | The synthesis of the HOAt precursor for HATU is more complex. |

| Side Reactions | Lower propensity | Higher propensity | Especially relevant for sterically hindered amino acids where slower reactions can lead to side products.[4] |

Experimental Protocols

The following protocols provide a starting point for the activation and coupling of this compound. Optimization may be necessary based on the specific amine component and reaction scale.

Materials and Reagents

-

This compound

-

HATU or HBTU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Amine component (e.g., resin-bound peptide with a free N-terminal amine)

-

Nitrogen or Argon for inert atmosphere

Protocol 1: Activation and Coupling using HATU

This protocol is recommended for challenging couplings or when speed and minimal side reactions are paramount.

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add HATU (0.95 eq) to the solution. A slight sub-stoichiometric amount of coupling reagent can minimize potential side reactions.

-

Base Addition: Add DIPEA (2.0 eq) to the mixture. The solution may change color.

-

Pre-activation: Allow the mixture to stir at room temperature for 5-10 minutes. This pre-activation step allows for the formation of the OAt-active ester.

-

Coupling: Add the amine component (e.g., the resin with the free amino group) to the activated solution.

-

Reaction: Let the reaction proceed at room temperature for 1-2 hours. Reaction progress can be monitored by a colorimetric test such as the Kaiser test for solid-phase synthesis.

-

Work-up: After completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Activation and Coupling using HBTU

This protocol is a robust and cost-effective method for routine peptide couplings.

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add HBTU (0.95 eq) to the solution.

-

Base Addition: Add DIPEA (2.0 eq) to the mixture.

-

Pre-activation: Stir the mixture at room temperature for 10-15 minutes to form the OBt-active ester.

-

Coupling: Introduce the amine component to the activated mixture.

-

Reaction: Allow the coupling to proceed at room temperature for 2-4 hours. Monitor the reaction for completion.

-

Work-up: Upon completion, thoroughly wash the solid support with DMF.

Caption: General experimental workflow for coupling.

Best Practices and Troubleshooting

To ensure the success of your coupling reactions, consider the following points:

-

Anhydrous Conditions: Uronium salts are sensitive to moisture. Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the coupling reagent and activated ester.

-

Order of Addition: It is generally advisable to add the base to the mixture of the carboxylic acid and coupling reagent. Adding the base last initiates the activation.

-

Stoichiometry: While the protocols suggest 0.95 equivalents of the coupling reagent, for particularly difficult couplings, using a 1:1 ratio or a slight excess of the acid and coupling reagent relative to the amine may be beneficial. However, a large excess of the coupling reagent should be avoided to prevent side reactions.[8]

-

Guanidinylation: A potential side reaction, particularly with excess HATU or HBTU, is the guanidinylation of the N-terminal amine of the peptide chain.[5][10] This terminates the peptide elongation. Using a slight excess of the carboxylic acid relative to the coupling reagent can help mitigate this issue.[10]

-

Racemization: While HATU and HBTU are known to suppress racemization, the risk is not entirely eliminated.[11][12] The use of a hindered base like DIPEA is preferred over less hindered bases. For extremely sensitive amino acids, conducting the reaction at a lower temperature (e.g., 0 °C) may be necessary.[1]

Conclusion

Both HATU and HBTU are exceptionally effective reagents for the activation of this compound in peptide synthesis. HATU consistently demonstrates superior performance in terms of reaction speed and efficiency, making it the reagent of choice for challenging sequences where minimizing side reactions and racemization is critical.[4] HBTU remains a reliable and cost-effective option for routine syntheses. By understanding the underlying mechanisms and adhering to optimized protocols, researchers can confidently employ these reagents to achieve high-quality peptide products.

References

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Hovione. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

-

International Journal of Pharmaceutical Sciences and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

American Chemical Society. Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52193-52203. [Link]

-

Wikipedia. HATU. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101. [Link]

-

Wikipedia. HBTU. [Link]

-

YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. HBTU - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 12. globalresearchonline.net [globalresearchonline.net]

Troubleshooting & Optimization

Common side reactions during coupling of Boc-lys(boc)-gly-OH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the crucial coupling step of Boc-Lys(Boc)-Gly-OH in both solid-phase (SPPS) and solution-phase peptide synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor to control during the coupling of this compound?

The most critical factor is the prevention of racemization of the lysine residue. The activation of the carboxylic acid of glycine makes the alpha-proton of the lysine residue susceptible to abstraction by base, leading to a loss of stereochemical integrity. This is particularly prevalent when using carbodiimide-based coupling reagents without appropriate additives.[1][2][3]

Q2: I'm coupling this compound to a resin. Why am I seeing my product prematurely cleave?

This is a classic case of diketopiperazine (DKP) formation.[4][5] Because Glycine is the C-terminal residue of your dipeptide acid, once it's coupled to the next amino acid on the resin, the resulting N-terminal amine of the lysine can perform an intramolecular attack on the ester linkage to the resin. This cleaves the dipeptide from the support as a cyclic side product. This is especially problematic in Fmoc-based synthesis but can also occur in Boc-SPPS if neutralization and coupling are not handled carefully.[4]

Q3: Which class of coupling reagent is best for this fragment? Carbodiimide, Uronium, or Phosphonium?

The choice depends on a balance of efficiency, cost, and potential side reactions.

-

Carbodiimides (e.g., DCC, DIC, EDC): Cost-effective and widely used, but they are potent activators that increase the risk of racemization if used alone.[1][6] They absolutely require an additive like HOBt or Oxyma to minimize this side reaction.[1][3]

-

Uronium/Aminium Salts (e.g., HBTU, HATU): Very fast and efficient, forming stable active esters that reduce racemization risk compared to carbodiimides alone.[7][8][9] However, they can cause guanidinylation of the N-terminal amine, a chain-terminating side reaction.[4][9]

-

Phosphonium Salts (e.g., PyBOP): Also highly efficient and generally considered "cleaner" than uronium salts as they do not cause guanidinylation.[9] They are an excellent choice for difficult or sensitive couplings.

Q4: How can I confirm that a side reaction has occurred?

The most powerful combination for identifying impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

-

HPLC/UPLC: Provides a purity profile, separating the desired peptide from byproducts.[12][13] A new, unexpected peak suggests a side reaction.

-

Mass Spectrometry (MS): Provides the molecular weight of the components in each HPLC peak. This allows you to identify impurities based on their mass, such as the characteristic loss of water for DKP formation or a specific mass addition for guanidinylation.[11][14]

Troubleshooting Guides for Common Side Reactions

This section provides a deeper dive into specific issues, their chemical origins, and actionable protocols for mitigation.

Issue 1: Racemization of the Lysine Residue

-

Symptom: Your final peptide shows a doublet or broadened peak in chiral HPLC analysis, or you observe diastereomeric impurities in your LC-MS. The biological activity of your peptide may be significantly reduced.

-

Root Cause: The activation of the glycine's carboxyl group creates a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).[1] This intermediate can facilitate the formation of a 5(4H)-oxazolone at the lysine residue. The oxazolone intermediate has an acidic proton at the Cα position, which is easily abstracted by base, leading to racemization. Upon aminolysis, the peptide bond forms with a mixture of L- and D-lysine.[3][15]

-

Mitigation Strategy: The key is to intercept the highly reactive intermediate with an additive that forms a more stable, yet sufficiently reactive, active ester.

-

Use Additives: Always use an additive like 1-hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) when using carbodiimide coupling reagents.[1][3][8] These additives form active esters that are less prone to racemization.

-

Control Base: Avoid using excess tertiary base (e.g., DIPEA, NMM). Use the minimum amount necessary to neutralize the amine salt. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) is preferable to the bulkier and stronger DIPEA.[15]

-

Lower Temperature: Performing the coupling at 0°C can slow down the rate of racemization relative to the rate of coupling.

-

-

Dissolution: In an appropriate reaction vessel, dissolve this compound (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DMF.

-

Add Amine Component: Add the resin-bound free amine (or solution-phase amine component) (1.0 eq.) to the mixture.

-

Cooling: Cool the reaction vessel to 0°C in an ice bath.

-

Activation: Add Diisopropylcarbodiimide (DIC) (1.0 eq.) dropwise to the cooled, stirring mixture.

-

Reaction: Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours (or overnight).

-

Monitoring: Monitor the reaction completion using a qualitative test like the ninhydrin test for primary amines.

Issue 2: Diketopiperazine (DKP) Formation

-

Symptom: Low peptide yield after the first two amino acids are coupled to the resin. Your LC-MS analysis shows a major impurity with a mass corresponding to (Mass of Lys + Mass of Gly - 2*H₂O).

-

Root Cause: This side reaction occurs after the this compound has been successfully coupled to the resin-bound amino acid, and the N-terminal Boc group of the lysine has been removed. The now-free primary amine of the lysine can perform a nucleophilic attack on the carbonyl carbon of the glycine's ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered diketopiperazine ring.[4][16][17] Sequences with Glycine or Proline are particularly susceptible.[17]

-

Mitigation Strategy: The goal is to ensure the intermolecular coupling of the next amino acid occurs much faster than the intramolecular cyclization.

-

Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin linker significantly hinders the back-side attack required for DKP formation.[4][18]

-

In Situ Neutralization: This is a highly effective method. Instead of separate neutralization and washing steps after Boc deprotection, the activated amino acid is added along with a base. This ensures the free amine is immediately acylated before it has time to cyclize.[4]

-

Couple as a Dipeptide: If possible, synthesize the tripeptide Boc-AA₃-Lys(Boc)-Gly-OH in solution phase first, and then couple this tripeptide to the resin. This bypasses the problematic dipeptide stage on the solid support.

-

Caption: Intramolecular cyclization leading to DKP formation and premature cleavage.

Issue 3: Guanidinylation of N-terminus

-